Acetomycin
Description
Historical Context of Acetomycin Discovery
The journey of this compound research began with its isolation from a specific microbial source.
The initial isolation and characterization of this compound were reported by Ettlinger et al. in 1958. This seminal work identified this compound from cultures of Streptomyces ramulosus. nih.govresearchgate.net The compound was assigned the trivial name "this compound" at this time. nih.gov Characterization studies, including NMR and X-ray crystallography analyses, were employed to elucidate its structure. nih.govresearchgate.net
Significance within Natural Product Chemistry
This compound holds significance within natural product chemistry primarily due to its origin from Streptomyces species, a prolific source of bioactive compounds. nih.govresearchgate.net Recent research has highlighted its potential as a natural fungicide, demonstrating antifungal activity against specific plant pathogens. nih.govresearchgate.net Notably, this compound has shown inhibitory activity against Pyrrhoderma noxium, Aspergillus niger, and Alternaria alternata. nih.govresearchgate.net Its identification as a potential biological control agent against P. noxium has been reported, with strong antifungal activity observed in woodblock tests. nih.gov However, it is noted that the compound undergoes rapid degradation in vivo mediated by esterases, which can render it inactive. nih.gov
Current Research Landscape and Gaps
The current research landscape for this compound includes the investigation of its production by various Streptomyces strains. While initially isolated from Streptomyces ramulosus, this compound has also been isolated from other strains, including relatives of S. catenulae, S. luozhongensis, S. thermocarboxydus, Streptomyces sp. CX3, and S. diastaticus. nih.gov A significant area of current research focuses on its antifungal potential against relevant plant pathogens. nih.govresearchgate.net A notable challenge and potential gap in the research landscape is the rapid in vivo degradation of this compound caused by esterase-mediated hydrolysis, which impacts its biological activity and potential applications. nih.gov Further research may be needed to address this stability issue for broader application.
Key Data for this compound
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₄O₅ | PubChem nih.gov |
| Molecular Weight | 214.21 g/mol | PubChem nih.gov |
| Source Organism | Streptomyces ramulosus | Ettlinger et al., 1958 nih.govresearchgate.net |
| Streptomyces species (various) | Recent studies nih.gov |
Antifungal Activity Findings
| Target Fungus | Observed Activity | Source |
| Pyrrhoderma noxium | Antifungal | Recent studies nih.govresearchgate.net |
| Aspergillus niger | Antifungal | Recent studies nih.govresearchgate.net |
| Alternaria alternata | Antifungal | Recent studies nih.govresearchgate.net |
| Botrytis cinerea | Inhibitory | Recent studies nih.gov |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[(2R,3S,4S)-4-acetyl-3,4-dimethyl-5-oxooxolan-2-yl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O5/c1-5-8(14-7(3)12)15-9(13)10(5,4)6(2)11/h5,8H,1-4H3/t5-,8-,10+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYMZTORLGBISLR-RHFNHBFPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(OC(=O)C1(C)C(=O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@@H](OC(=O)[C@]1(C)C(=O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
510-18-9 | |
| Record name | (3S,4S,5R)-3-Acetyl-5-(acetyloxy)dihydro-3,4-dimethyl-2(3H)-furanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=510-18-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Acetomycin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000510189 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | ACETOMYCIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/373B64IT09 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Isolation and Natural Occurrence
Microbial Production of Acetomycin
The production of this compound is predominantly associated with the genus Streptomyces, a group of filamentous bacteria renowned for producing a wide array of bioactive secondary metabolites.
Historically, the primary source identified for this compound production is the bacterium Streptomyces ramulosus. This species was first reported to produce this compound in 1958. mdpi.com Streptomyces ramulosus is a mesophilic bacterium that has been isolated from soil. dsmz.de Several culture collections maintain strains of Streptomyces ramulosus that are known to produce this compound, including strains designated as ATCC 19802, DSM 40100, and others. riken.jpriken.jp
More recently, this compound has been identified as a product of Streptomyces isolates obtained from a unique ecological niche: the gut of termites. mdpi.comusc.edu.audntb.gov.ua A study investigating termite gut-associated streptomycetes for antifungal activity identified this compound as a major compound in fermentation extracts from several isolates. mdpi.comusc.edu.audntb.gov.ua This discovery expands the known natural sources of this compound beyond the previously established Streptomyces ramulosus. Specific termite gut-associated isolates found to produce this compound include those closely related to S. catenulae, S. luozhongensis, S. thermocarboxydus, Streptomyces sp. CX3, and S. diastaticus. mdpi.com The identification of this compound in these novel producers was confirmed using techniques such as Nuclear Magnetic Resonance (NMR) and X-ray crystallography analyses. mdpi.comusc.edu.audntb.gov.ua
Chemical Structure and Stereochemical Elucidation
Advanced Spectroscopic Characterization Techniques
A suite of advanced spectroscopic techniques has been employed to unravel the structural complexities of Acetomycin. These include various forms of Nuclear Magnetic Resonance (NMR) spectroscopy, Circular Dichroism (CD) spectroscopy, and High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS).
NMR spectroscopy is a cornerstone technique in organic structure determination, providing detailed information about the carbon-hydrogen framework and the electronic environment of individual nuclei within a molecule. Both one-dimensional and two-dimensional NMR experiments have been applied to this compound characterization nih.gov.
Proton NMR (¹H NMR) spectroscopy is used to identify different types of protons in the molecule based on their chemical shifts, splitting patterns, and integration values. Analysis of the ¹H NMR spectrum of this compound provides insights into the number of distinct proton environments, their relative ratios, and the connectivity of adjacent protons through spin-spin coupling nih.gov. While specific peak data for this compound's ¹H NMR is not detailed in the provided sources, this analysis is fundamental in mapping the hydrogen atoms onto the proposed structure.
Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by revealing the different carbon environments within the molecule. Analysis of the ¹³C NMR spectrum, often aided by techniques like Distortionless Enhancement by Polarization Transfer (DEPT), helps in assigning signals to methyl, methylene, methine, and quaternary carbons mdpi.com. Although specific ¹³C NMR shifts for this compound are not provided, this technique is essential for confirming the carbon skeleton and identifying functional groups like carbonyl carbons nih.govnih.gov.
Two-dimensional (2D) NMR techniques, such as Correlation Spectroscopy (COSY) and Heteronuclear Multiple Bond Correlation (HMBC), are vital for establishing connectivity within the molecular structure mdpi.comjeol.comscience.gov. COSY experiments reveal correlations between coupled protons, indicating adjacent hydrogen atoms. HMBC experiments show correlations between protons and carbons separated by two or three bonds, providing information about longer-range connectivity and helping to piece together the molecular framework, particularly in complex regions or across heteroatoms mdpi.comscience.gov. The application of these 2D NMR methods to this compound aids in confirming the proposed planar structure by establishing the relationships between different parts of the molecule.
Circular Dichroism (CD) spectroscopy is a valuable technique for studying chiral molecules and provides information about their optical activity and conformation harvard.eduelte.hu. For this compound, a chiral compound, CD spectroscopy has been utilized to gain insights into its stereochemical properties nih.gov. CD spectra measure the differential absorption of left and right circularly polarized light as a function of wavelength, yielding characteristic curves that are sensitive to the three-dimensional arrangement of chromophores and chiral centers. Analysis of the CD spectrum of this compound has contributed to the determination of its absolute configuration nih.gov.
High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is a powerful analytical technique used to determine the accurate mass of a molecule, which is crucial for confirming its elemental composition nih.govhilarispublisher.comresearchgate.net. ESI is a soft ionization technique suitable for polar and thermolabile compounds like this compound. HRESIMS provides a highly accurate mass-to-charge ratio (m/z) for the protonated or deprotonated molecule or its adducts, allowing for the calculation of the exact molecular formula hilarispublisher.com. For this compound (C₁₀H₁₄O₅), the calculated monoisotopic mass is approximately 214.08412 Da uni.lunih.gov. HRESIMS data supports the molecular formula derived from elemental analysis and other spectroscopic methods.
The combined application of these advanced spectroscopic techniques, in conjunction with other methods like X-ray analysis of derivatives, has been fundamental in establishing the complete chemical structure and the absolute configuration of this compound as 3S, 4S, 5R nih.gov.
Summary of Spectroscopic Techniques Applied to this compound Characterization
| Spectroscopic Technique | Information Provided | Contribution to this compound Elucidation |
| ¹H NMR | Identification of proton environments, connectivity via coupling | Mapping hydrogen atoms, confirming structural fragments. |
| ¹³C NMR | Identification of carbon environments, types of carbons | Confirming carbon skeleton, identifying functional groups. |
| 2D NMR (COSY, HMBC) | Connectivity between protons (COSY), long-range proton-carbon correlations (HMBC) | Establishing overall molecular connectivity, confirming planar structure. |
| Circular Dichroism (CD) | Optical activity, conformation, stereochemical information | Contributing to the determination of absolute configuration. |
| HRESIMS | Accurate molecular mass, elemental composition | Confirming molecular formula (C₁₀H₁₄O₅) and monoisotopic mass. uni.lunih.gov |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Crystallographic Analysis for Absolute Configuration
X-ray diffraction analysis has been a key technique in establishing the absolute configuration of this compound mdpi.comnih.govnih.gov. This method provides detailed information about the arrangement of atoms in a crystalline solid.
Direct X-ray analysis of this compound itself has been performed nih.gov. Additionally, the structure and absolute configuration of this compound have been determined through the X-ray analysis of crystalline derivatives, such as its bromoacetate (B1195939) derivative nih.govjst.go.jp. The preparation of crystalline bromoacetates involved the selective reduction of the 3-acetyl side chain of this compound, yielding diastereomeric alcohols, which were then esterified nih.govjst.go.jp. This derivatization facilitated crystallographic studies, allowing for a clear determination of the molecular structure and spatial arrangement nih.gov. X-ray diffraction data, often acquired using techniques like Cu Kα radiation, provide the necessary information to solve and refine the crystal structure mdpi.comnih.gov.
Based on the X-ray diffraction data obtained from this compound and its bromoacetate derivative, the absolute configuration of this compound has been unambiguously assigned mdpi.comnih.gov. The determined absolute configuration is described as 3S, 4S, 5R mdpi.comnih.gov. This assignment is derived from the analysis of anomalous dispersion effects in the diffraction data mdpi.com. The crystallographic analysis also revealed details about the conformation of the five-membered ring, which adopts an envelope conformation with bulky substituents in cis positions nih.gov.
The absolute configuration of this compound, as determined by X-ray analysis:
| Chiral Center | Configuration |
|---|---|
| C-3 | S |
| C-4 | S |
Molecular Scaffolding and Key Functional Groups (γ-butyrolactone)
Table summarizing key structural features:
| Structural Feature | Description |
|---|---|
| Core Scaffold | Dihydrofuran-2(3H)-one (γ-butyrolactone) |
| Ring Conformation | Envelope |
Chemical Synthesis and Analogue Development
Total Synthesis of Acetomycin
The total synthesis of this compound presents a challenge due to its complex stereochemistry and the presence of a highly substituted γ-butyrolactone ring. Various synthetic strategies have been developed to access this natural product.
Stereocontrolled Synthesis Approaches (e.g., (±)-Acetomycin)
Stereocontrolled synthesis is crucial for synthesizing this compound and its analogues, as the biological activity is often dependent on the specific stereoisomer. The synthesis of (±)-acetomycin has been reported, involving the introduction of the acyloxy group from a sterically hindered α side onto the γ-butyrolactone ring. researchgate.net Stereoselective synthesis of (±)-4-epi-acetomycin has also been accomplished using an ester enolate Carroll rearrangement. lookchem.com Studies on the alkylation of cyclic enolates have revealed that the stereochemical outcome can be influenced by the substituents on the ring and the nature of the electrophile. For instance, unexpected contrasteric alkylation was observed in some cases, leading to the formation of (±)-3-epi-acetomycin with high diastereoselectivity, while using a bulky methyl equivalent allowed for the stereoselective synthesis of (±)-acetomycin. lookchem.com
Design and Preparation of this compound Analogues
The design and synthesis of this compound analogues are driven by the need to improve its properties, particularly its stability against enzymatic hydrolysis.
Rational Design Principles for Esterase Resistance
This compound is susceptible to rapid hydrolysis by esterases present in tissues, which limits its in vivo activity. bioaustralis.comnih.gov Rational design principles for developing esterase-resistant analogues focus on modifying the labile ester group while retaining or improving biological activity. Esterases are enzymes that hydrolyze ester bonds and are involved in metabolic resistance to various compounds, including some antibiotics. scielo.brnih.govmdpi.com The enzymatic cleavage of macrolide antibiotics, for example, is carried out by esterases. mdpi.com The active site of some esterases involved in macrolide hydrolysis has been studied, revealing the importance of specific residues for catalytic activity. mdpi.com
Modification of the 5-position (e.g., Benzoyloxy, Pivaloyloxy groups)
A key strategy to impart esterase resistance to this compound has involved modifying the acetoxy group at the 5-position of the γ-butyrolactone ring. Analogues with benzoyloxy and pivaloyloxy groups at the 5-position were designed and synthesized as esterase-resistant models. nih.govjst.go.jp These modifications aimed to create a more sterically hindered or electronically modified ester that would be less susceptible to enzymatic hydrolysis. Although these analogues showed similar cytotoxicity to this compound in vitro, they were not resistant to porcine liver esterase and lost cytotoxicity in vivo. nih.govjst.go.jp This suggests that while the design principle targeted esterase resistance, the specific modifications at the 5-position with benzoyloxy and pivaloyloxy groups were not sufficient to overcome enzymatic hydrolysis by porcine liver esterase.
Other approaches to designing esterase-resistant analogues have included replacing the acetoxy group with a γ-lactone ring, leading to the synthesis of this compound bislactone analogues. thieme-connect.comthieme-connect.com These bislactones were found to be completely resistant to hydrolysis by pig liver esterase in vitro. thieme-connect.comthieme-connect.com
Synthetic Routes to Analogues
The synthesis of this compound analogues has been explored through different chemical strategies. One reported total synthesis of (±)-acetomycin and the design of esterase-resistant analogues involved starting from diethyl allyl(methyl)malonate, proceeding through an 18-step sequence to yield this compound in 6.5% yield. nih.gov This route was noted as an improvement over a previous synthesis, being four steps shorter and providing a 4.5% greater total yield. nih.gov Analogues featuring benzoyloxy and pivaloyloxy groups at the 5-position of the γ-butyrolactone ring were also prepared using similar methodologies, designed as models for esterase resistance. nih.gov
Other approaches to synthesizing derivatives of related compounds, such as acetaminophen (B1664979), which shares some structural features, highlight various synthetic techniques. For instance, the synthesis of acetaminophen derivatives containing a phosphorus atom has been achieved through a two-step procedure involving the acetylation of 4-aminophenol (B1666318) and subsequent reaction with dialkyl acetylenedicarboxylate (B1228247) in the presence of triphenylphosphine. tandfonline.com Another study on acetaminophen derivatives involved the synthesis of dicarboxylic acid bis (4-acetylaminophenyl) esters and (4-acetylaminophenoxy) acetic acid through reactions with dicarboxylic acid chlorides and chloroacetic acid, respectively. derpharmachemica.com Esterification of the latter with different alcohols further expanded the library of analogues. derpharmachemica.com The synthesis of chalcone (B49325) derivatives of acetaminophen has also been reported, utilizing the Claisen-Schmidt reaction. jpionline.org These examples, while not directly on this compound, illustrate the diverse chemical reactions and strategies employed in the synthesis of related aromatic amine and ester-containing compounds.
Diastereomeric Derivatives from Selective Reduction (e.g., sodium cyanoborohydride)
Selective reduction techniques play a crucial role in controlling the stereochemistry of synthesized compounds, potentially leading to the formation of diastereomeric derivatives. Sodium cyanoborohydride (NaBH₃CN) is a well-established reducing agent known for its chemoselectivity, particularly in the reduction of imines and carbonyls under mild conditions. wikipedia.org It is often employed in reductive amination reactions, where an imine intermediate is reduced to an amine. wikipedia.orgmasterorganicchemistry.com This reaction can be applied to aldehydes and ketones reacting with primary or secondary amines, yielding secondary and tertiary amines, respectively. wikipedia.org
While direct information on the use of sodium cyanoborohydride specifically for the selective reduction of this compound precursors to yield diastereomers was not extensively found in the provided search results, the principle of using such selective reducing agents to control stereochemistry is well-documented in organic synthesis. For example, in the synthesis of bicyclic scaffolds inspired by natural products, stereoselective reductive amination has been achieved using bulky hydride sources like sodium tri(2-ethylhexanoyloxy)borohydride, leading to the formation of bicyclic amines with high stereoselectivity. mdpi.com Another study on the synthesis of 1,2,4-triazepane-3-thiones/ones demonstrated that the reduction of tetrahydrotriazepines with sodium cyanoborohydride in methanol (B129727) under slightly acidic conditions yielded corresponding triazepanes with high yields and, in some cases, high diastereoselectivity, depending on the substrate structure. mdpi.com The stereochemistry of the reduction was explained by the steric control of the reducing agent's approach to the protonated substrate. mdpi.com Reductive alkylation using sodium cyanoborohydride and an aldehyde has also been shown to produce 1-alkyl-substituted derivatives with high stereoselectivity. mdpi.com
These examples from related synthetic work demonstrate the potential of selective reducing agents like sodium cyanoborohydride, or other borohydride (B1222165) derivatives, in generating diastereomeric products by influencing the stereochemical outcome of reduction steps in complex molecule synthesis. Applying such strategies to intermediates in this compound synthesis could potentially lead to the isolation of specific diastereomers with potentially different biological activities or properties.
Biological Activities and Mechanistic Studies Pre Clinical, in Vitro/in Vivo Models
Antitumor Activity
Pre-clinical studies have investigated the antitumor potential of acetomycin through in vitro cytotoxicity assays against various cancer cell lines and assessments in in vivo murine models. medchemexpress.com
In Vitro Cytotoxicity against Cancer Cell Lines
This compound has shown activity against human colon adenocarcinoma cells and murine leukemia cells in laboratory settings. toku-e.commedchemexpress.com
Human Colon Adenocarcinoma Cells (HCT-8)
This compound has been reported to be potently active in vitro against HCT-8 human colon adenocarcinoma cells. toku-e.com The IC₅₀ value, representing the concentration required for 50% inhibition of cell growth, was determined to be 1.5 µg/mL against HCT-8 cells. medchemexpress.comnih.gov Assays conducted in the presence of a drug metabolizing system, such as rat liver S9 fraction, indicated that liver enzymes can inactivate this compound. jst.go.jpnih.gov Studies with porcine liver esterase demonstrated that this enzyme rapidly abolishes the activity of this compound against HCT-8 cells, suggesting esterase-mediated inactivation. jst.go.jpnih.gov
Murine Leukemia Cells (L1210)
This compound has also shown potent activity in vitro against L1210 murine leukemia cells. toku-e.com The IC₅₀ value for this compound against L1210 cells was found to be 2.2 µg/mL. medchemexpress.comnih.gov
| Cell Line | IC₅₀ (µg/mL) |
|---|---|
| Human Colon Adenocarcinoma (HCT-8) | 1.5 |
| Murine Leukemia (L1210) | 2.2 |
In Vivo Efficacy Assessments in Murine Models
Despite its in vitro activity, this compound has shown limited efficacy in certain in vivo tumor models. medchemexpress.comnih.gov
Observed Inactivity in Specific Tumor Models (e.g., L1210, P388, B16 melanoma, MX-1 xenograft)
This compound was found to be inactive in four specific in vivo tumor assay systems: L1210 and P388 leukemias, B16 melanoma, and the MX-1 mammary xenograft system. medchemexpress.comnih.gov This lack of in vivo activity is hypothesized to be a result of metabolic inactivation of this compound, potentially by esterases, as observed in in vitro studies with liver enzymes. medchemexpress.comnih.gov
| Murine Tumor Model | In Vivo Activity |
|---|---|
| L1210 Leukemia | Inactive |
| P388 Leukemia | Inactive |
| B16 Melanoma | Inactive |
| MX-1 Xenograft | Inactive |
Proposed Reasons for In Vivo Inactivity (Metabolic Inactivation)
This compound has demonstrated activity in vitro against certain cell lines, such as HCT-8 human colon adenocarcinoma cells and L1210 murine leukemia cells. nih.gov However, studies evaluating this compound in vivo against tumor assay systems, including L1210 and P388 leukemias, B16 melanoma, and the MX-1 mammary xenograft system, found it to be inactive. nih.gov This observed lack of in vivo activity may be attributed to metabolic inactivation of this compound. nih.gov Drug metabolism, particularly in the liver, often converts pharmacologically active compounds into inactive forms, facilitating their elimination from the body. creative-proteomics.comgsconlinepress.com This biotransformation process, primarily involving phase I and phase II reactions, can significantly impact a compound's in vivo efficacy. creative-proteomics.com
Exploration of Cellular and Molecular Mechanisms
While detailed mechanisms of action for this compound are not extensively documented in the provided search results, research on other compounds with similar biological activities can offer potential insights. For instance, studies on acetaminophen (B1664979) (paracetamol), a different compound mentioned in some results, highlight various cellular and molecular mechanisms, including the inhibition of cyclooxygenase (COX) enzymes and interactions with the endocannabinoid system umich.edunih.govnews-medical.nettandfonline.com. Acetaminophen's ability to inhibit COX activity is influenced by the cellular peroxide tone tandfonline.comoup.com. Another mechanism explored for acetaminophen involves its reactive metabolite, N-acetyl-p-benzoquinone imine (NAPQI), targeting hepatic thioredoxin reductase (TrxR), an enzyme crucial for antioxidant defense. nih.govacs.org This targeting can lead to oxidative stress and contribute to cellular damage. nih.govacs.org While these mechanisms are described for acetaminophen, they illustrate types of molecular interactions (enzyme inhibition, targeting of cellular defense systems) that could be relevant avenues for investigating the mechanism of action of this compound if it shares functional similarities.
Antifungal Activity
This compound has demonstrated antifungal activity, particularly against plant fungal pathogens. nih.govusc.edu.aumdpi.comnih.govdntb.gov.ua This activity suggests its potential as a natural product fungicide or biological control agent. nih.govusc.edu.aumdpi.comdntb.gov.uaresearchgate.netusc.edu.au
Efficacy against Plant Fungal Pathogens
This compound has shown inhibitory effects against several important plant fungal pathogens in in vitro studies. nih.govusc.edu.aumdpi.comnih.govdntb.gov.uaresearchgate.net
This compound has been identified as an antifungal agent produced by termite gut-associated Streptomycetes that is active against Pyrrhoderma noxium, the pathogen responsible for brown root rot in trees. nih.govusc.edu.aumdpi.comnih.govdntb.gov.uaresearchgate.netusc.edu.au Studies using the Kirby-Bauer disk diffusion method demonstrated strong activity against P. noxium at various concentrations, including 10,000 ppm, 5000 ppm, 2500 ppm, and 1000 ppm. nih.gov Activity was observed to be very modest at around 500 ppm. nih.gov Further experimentation using a woodblock test indicated inhibitory activity on the growth of P. noxium for up to 3 weeks and a significant difference in woodblock integrity after 6 weeks when treated with this compound. nih.govusc.edu.aumdpi.comdntb.gov.uaresearchgate.netusc.edu.au This suggests this compound's potential as a biological control agent against P. noxium. nih.govusc.edu.aumdpi.comdntb.gov.uaresearchgate.netusc.edu.au
This compound has shown antifungal activity against Aspergillus niger. nih.govusc.edu.aumdpi.comnih.govdntb.gov.uaresearchgate.net In one study, A. niger demonstrated antifungal activity with a Minimum Inhibitory Concentration (MIC) of 1000 ppm against this compound. nih.govresearchgate.net
This compound has also demonstrated antifungal activity against Alternaria alternata. nih.govusc.edu.aumdpi.comnih.govdntb.gov.uaresearchgate.net Research indicates that A. alternata displayed an MIC of 500 ppm when tested with this compound. nih.govresearchgate.net This suggests this compound has potential as a strong biological control agent against A. alternata. nih.govresearchgate.net
The following table summarizes the antifungal activity of this compound against selected fungal crop pathogens based on MIC values:
| Fungal Crop Pathogen | MIC (ppm) |
| Aspergillus niger | 1000 nih.govresearchgate.net |
| Alternaria alternata | 500 nih.govresearchgate.net |
| Pyrrhoderma noxium | ~1000-10,000 (strong activity) nih.gov |
Note: The MIC for Pyrrhoderma noxium is presented as a range indicating strong activity observed within these concentrations in disk diffusion assays, as a single precise MIC value wasn't explicitly stated in the same format as for A. niger and A. alternata in the provided text. nih.gov
Botrytis cinerea
This compound has demonstrated inhibitory activity against Botrytis cinerea. nih.govresearchgate.net Research indicates that inhibition of B. cinerea by this compound can be observed at concentrations of 10,000 ppm, as well as at lower concentrations of 5000 ppm and 2500 ppm. nih.gov Previous studies had only noted activity at 10,000 ppm. nih.gov
Broader Antifungal Spectrum Investigation
Beyond its activity against Botrytis cinerea, this compound has been found to exhibit inhibitory activity against other significant fungal crop pathogens. These include Aspergillus niger and Alternaria alternata. nih.govresearchgate.net Minimum Inhibitory Concentration (MIC) values have been determined for these pathogens. A. niger showed antifungal activity with an MIC of 1000 ppm, while A. alternata displayed an MIC of 500 ppm. nih.gov This suggests that this compound possesses a wide-spectrum activity against various fungal pathogens relevant to agriculture. nih.gov
Here is a summary of the antifungal activity against tested fungal pathogens:
| Fungal Pathogen | Minimum Inhibitory Concentration (MIC) |
| Botrytis cinerea | 2500 ppm, 5000 ppm, 10000 ppm |
| Aspergillus niger | 1000 ppm |
| Alternaria alternata | 500 ppm |
| Pyrrhoderma noxium | Strong activity observed nih.govresearchgate.net |
Biological Control Potential in Agricultural Contexts (e.g., Woodblock Test)
This compound has shown potential as a biological control agent, particularly in agricultural settings. nih.govresearchgate.net In studies utilizing a woodblock test to assess its efficacy against the fungal pathogen Pyrrhoderma noxium, this compound demonstrated inhibitory activity on pathogen growth for up to 3 weeks. nih.govresearchgate.netusc.edu.auusc.edu.aunih.govresearchgate.net Furthermore, a significant difference in the integrity of the woodblocks was observed after 6 weeks when treated with this compound compared to untreated controls, as measured by compression strength tests. nih.govresearchgate.netusc.edu.auresearchgate.net While antifungal activity in the woodblock assay was observed to cease over time, the results from compression strength tests indicated significant protection for the woodblocks against the pathogen. nih.gov This suggests that this compound could be used as a natural product fungicide against P. noxium, although reapplication might be necessary for sustained control. nih.govresearchgate.netresearchgate.net
Antimicrobial Activity
Weak Activity against Specific Microorganisms
This compound has been reported to exhibit weak antimicrobial activity against certain microorganisms. nih.gov
Staphylococcus aureus
This compound has shown weak antimicrobial activity against Staphylococcus aureus. nih.gov While some studies on the antimicrobial activity of acetaminophen (a different compound) against S. aureus exist, these findings are not directly applicable to this compound. primescholars.comresearchgate.netactascientific.comnih.govnih.govasianjpr.commdpi.comresearchgate.net
Candida albicans
Weak activity of this compound against Candida albicans has also been reported. nih.gov Similar to S. aureus, research on the antifungal activity of acetaminophen against C. albicans is available but is not relevant to the properties of this compound. mdpi.comresearchgate.netresearchgate.netmedicaljournals.sefrontiersin.orgnih.govuspharmacist.comscielo.org.co
Bacillus subtilis
Research indicates that this compound exhibits weak antimicrobial activity against Bacillus subtilis in vitro. nih.gov While some studies on the biodegradation of Acetaminophen (Paracetamol) by Bacillus subtilis have been conducted, these focus on the bacterium's ability to break down Acetaminophen, not the antimicrobial effect of this compound on Bacillus subtilis. cwejournal.orgresearchgate.net One study specifically tested the antibacterial activity of Acetaminophen against Bacillus subtilis and found a potential antibacterial effect in vitro, noting that Gram-positive bacteria like Bacillus subtilis and Staphylococcus aureus were susceptible to lower concentrations compared to some Gram-negative bacteria. nih.govnih.gov However, it is important to distinguish between this compound and Acetaminophen, as they are different compounds. The reported weak activity of this compound against Bacillus subtilis stems from other research. nih.gov
Comparative Analysis of Antimicrobial Spectrum
This compound has been reported to show weak antimicrobial activity against a limited spectrum of microorganisms, including Staphylococcus aureus, Candida albicans, and Bacillus subtilis. nih.gov More recent research has explored the antifungal activity of this compound against various fungal crop pathogens. Inhibitory activity was observed against Aspergillus niger, Botrytis cinerea, and Alternaria alternata. nih.gov For instance, A. niger showed antifungal activity with a Minimum Inhibitory Concentration (MIC) of 1000 ppm, while A. alternata displayed an MIC of 500 ppm. nih.gov Activity against B. cinerea was noted at concentrations of 10,000 ppm, 5000 ppm, and 2500 ppm. nih.gov Previous studies also indicated activity against Piricularia oryzae at 100 ppm, but only at 10,000 ppm for Botrytis cinerea. nih.gov
Based on the available information, this compound appears to have a narrow antibacterial spectrum, primarily showing weak activity against certain Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis. nih.gov Its antifungal spectrum appears broader, with reported activity against several plant pathogenic fungi. nih.gov
Antimicrobial Activity of this compound
| Microorganism | Type | Activity | Concentration/MIC | Source |
| Bacillus subtilis | Bacterium | Weak | Not specified | nih.gov |
| Staphylococcus aureus | Bacterium | Weak | Not specified | nih.gov |
| Candida albicans | Fungus | Weak | Not specified | nih.gov |
| Aspergillus niger | Fungus | Yes | 1000 ppm (MIC) | nih.gov |
| Botrytis cinerea | Fungus | Yes | 10000, 5000, 2500 ppm | nih.gov |
| Alternaria alternata | Fungus | Yes | 500 ppm (MIC) | nih.gov |
| Piricularia oryzae | Fungus | Yes | 100 ppm | nih.gov |
Enzymatic Inactivation and Metabolic Fate
Identification of Inactivating Enzymes
Initial investigations into the lack of in vivo activity of acetomycin pointed towards rapid enzymatic degradation. nih.gov The chemical structure of this compound, which features an acetate (B1210297) ester, suggested that esterases could be the primary enzymes responsible for its inactivation. nih.gov
Subsequent in vitro studies confirmed that esterases are indeed the key inactivating enzymes. nih.gov These enzymes catalyze the hydrolysis of the ester bond in this compound, leading to a loss of its biological activity. nih.govresearchgate.net
To investigate the enzymatic inactivation of this compound, researchers conducted in vitro assays using liver enzyme preparations known to be rich in metabolic enzymes. nih.gov One such preparation is the rat liver S9 fraction, which contains a mixture of cytosolic and microsomal enzymes, including various esterases. nih.gov
In a key study, the anti-tumor activity of this compound against HCT-8 human colon adenocarcinoma cells was completely abolished in the presence of a rat liver S9 fraction. nih.gov The results of a disk-agar diffusion assay, which measures the zone of inhibition of cancer cell growth, demonstrated this dramatic loss of activity.
| Test Substance | Protein Concentration (mg/ml) | Inhibition Zone Diameter (mm) |
|---|---|---|
| This compound (1 mg/ml) in Dimethyl Sulfoxide | 0 | 26 |
| This compound (1 mg/ml) in Sodium Phosphate Buffer | 0 | 25 |
| This compound (1 mg/ml) + S9 Mix | 5.7 | 0 |
| This compound (1 mg/ml) + S9 Fraction | 10 | 0 |
Data from Mamber, S.W., et al. (1987). nih.gov
Further experiments using purified porcine liver esterase (EC 3.1.1.1) confirmed the role of this specific enzyme class in this compound inactivation. nih.gov The addition of porcine liver esterase to this compound solutions led to a rapid loss of its inhibitory activity against HCT-8 cells. nih.gov Time-course evaluations revealed that this inactivation is a relatively swift process, occurring within 30 to 45 minutes. nih.gov
Role of Esterases in Inactivation
Implications for In Vivo Efficacy of Natural this compound
The rapid inactivation of this compound by esterases, particularly those abundant in the liver, is the primary reason for its lack of efficacy in in vivo tumor models. nih.govnih.gov Upon administration, the compound is likely quickly hydrolyzed to an inactive form before it can reach the tumor site in sufficient concentrations to exert its anti-cancer effects. nih.govresearchgate.net This metabolic vulnerability renders natural this compound unsuitable as a systemic anti-tumor agent.
Strategies for Enhancing Metabolic Stability (Analogue Design)
To address the metabolic instability of this compound, researchers have pursued the design and synthesis of analogues with increased resistance to esterase-mediated hydrolysis. nih.govnih.gov The primary strategy has focused on modifying the acetoxy group at the 5-position of the γ-butyrolactone ring, which is the site of esterase attack. nih.gov
In one such study, analogues were synthesized where the acetoxy group was replaced with more sterically hindered ester groups, specifically benzoyloxy and pivaloyloxy groups. nih.gov The rationale behind this approach was that the bulkier groups would sterically shield the ester linkage from the active site of the esterase enzymes, thereby slowing down the rate of hydrolysis.
| Compound | Modification at 5-position | Rationale | In Vitro Cytotoxicity | Resistance to Porcine Liver Esterase | In Vivo Cytotoxicity |
|---|---|---|---|---|---|
| This compound | Acetoxy | - | Active | No | Inactive |
| Analogue 1 | Benzoyloxy | Steric hindrance to prevent esterase hydrolysis | Similar to this compound | No | Inactive |
| Analogue 2 | Pivaloyloxy | Steric hindrance to prevent esterase hydrolysis | Similar to this compound | No | Inactive |
Information synthesized from Uenishi, J., et al. (1999). nih.gov
While these analogues demonstrated a similar level of in vitro cytotoxicity to the parent this compound, they unfortunately did not exhibit the desired resistance to porcine liver esterase. nih.gov Consequently, these modified compounds also failed to show any significant in vivo anti-tumor activity. nih.gov These findings indicate that simple steric hindrance at the 5-position is insufficient to protect the molecule from enzymatic degradation and that more sophisticated strategies are required to enhance the metabolic stability of this compound. nih.gov
Future Research Directions
Elucidation of Detailed Molecular Mechanisms of Action
The precise molecular mechanism by which Acetomycin exerts its biological effects remains largely uncharacterized. Structure-activity relationship studies have suggested that the lactone carbonyl group and the ester functionality at the C-5 position of the γ-butyrolactone ring are critical for its activity. However, the specific molecular targets and pathways that this compound modulates to produce its anticancer and antifungal effects are not yet known. Future research must prioritize the identification of its direct binding partners and the subsequent downstream signaling events. Uncovering these mechanisms is a critical step toward understanding its full potential and for the rational design of more potent derivatives.
Biosynthetic Pathway Characterization (Enzymes, Genes)
This compound is a natural product produced by the bacterium Streptomyces ramulosus wikipedia.org. While the producing organism is known, the specific biosynthetic gene cluster (BGC) responsible for this compound's production has not been fully characterized. Streptomyces species are known to possess a wealth of BGCs that encode for the synthesis of secondary metabolites mdpi.com. Identifying and characterizing the complete set of genes and enzymes in the this compound pathway is a crucial future research direction. Such knowledge would enable the use of synthetic biology and genetic engineering techniques to potentially increase production yields and generate novel analogues through pathway manipulation.
Development of Metabolically Stable Analogues with Enhanced In Vivo Activity
A significant barrier to the therapeutic development of this compound is its metabolic instability. The compound is rapidly degraded in vivo by esterase-mediated hydrolysis of the C-5 acetoxy group, leading to a loss of biological activity. This metabolic vulnerability is a primary reason for its lack of efficacy in in vivo models despite promising in vitro results.
Initial attempts to address this instability involved creating analogues designed to be resistant to esterase enzymes. These efforts included the synthesis of derivatives where the acetoxy group was replaced with bulkier ester groups, such as benzoyloxy and pivaloyloxy moieties. wikipedia.orgresearchgate.net While these analogues displayed a similar level of cytotoxicity in vitro compared to the parent compound, they failed to demonstrate resistance to porcine liver esterase and consequently lost their cytotoxicity in vivo. wikipedia.orgresearchgate.net This indicates that simple steric hindrance at the ester position is insufficient to confer the necessary metabolic stability.
Future research must focus on alternative strategies to overcome this challenge. This could involve exploring bioisosteric replacement of the ester linkage with more stable functional groups, such as amides or ethers, or developing prodrug strategies that protect the labile ester until the compound reaches its target site.
Table 1: Synthesized this compound Analogues and Metabolic Stability Outcomes
| Analogue | Structural Modification | In Vitro Cytotoxicity | In Vivo Outcome |
|---|---|---|---|
| Benzoyloxy Analogue | Replacement of 5-acetoxy group with a benzoyloxy group | Similar to this compound | Not resistant to porcine liver esterase; lost cytotoxicity wikipedia.orgresearchgate.net |
| Pivaloyloxy Analogue | Replacement of 5-acetoxy group with a pivaloyloxy group | Similar to this compound | Not resistant to porcine liver esterase; lost cytotoxicity wikipedia.orgresearchgate.net |
Exploration of Additional Biological Activities and Therapeutic Applications (Pre-clinical)
Pre-clinical studies have revealed that this compound possesses a range of biological activities, primarily as an anticancer and antifungal agent. Its in vitro anticancer activity has been demonstrated against various cell lines; however, this activity does not translate to in vivo efficacy due to its rapid metabolic inactivation.
As an antifungal, this compound has shown potent activity against Pyrrhoderma noxium, the pathogen responsible for brown root rot disease. longdom.org Further testing has confirmed its inhibitory effects against other significant fungal crop pathogens, highlighting its potential as a biological control agent in agriculture. longdom.org
Table 2: Pre-clinical Biological Activities of this compound
| Activity Type | Target Organism/Cell Line | Key Findings |
|---|---|---|
| Anticancer (In Vitro) | HCT-8 (Human Colon Adenocarcinoma) | IC₅₀ of 1.5 µg/mL |
| Anticancer (In Vitro) | L1210 (Murine Leukemia) | IC₅₀ of 2.2 µg/mL |
| Antifungal | Pyrrhoderma noxium | Strong inhibitory activity; effective for up to 3 weeks in woodblock tests longdom.org |
| Antifungal | Aspergillus niger | MIC of 1000 ppm mdpi.com |
| Antifungal | Alternaria alternata | MIC of 500 ppm mdpi.com |
| Antifungal | Botrytis cinerea | Antifungal activity present at 10,000 ppm mdpi.com |
| Antibacterial | Staphylococcus aureus | Weak antimicrobial activity |
| Antibacterial | Bacillus subtilis | Weak antimicrobial activity |
Future pre-clinical research should focus on two main areas: expanding the scope of screening to identify other potential therapeutic applications (e.g., antiviral, anti-parasitic) and, more importantly, re-evaluating its known activities using metabolically stable analogues as they are developed. An effective in vivo analogue could potentially validate the initial promising in vitro anticancer results.
Structural Modifications for Improved Activity and Stability
Improving the therapeutic index of this compound hinges on strategic structural modifications. As established, the primary liability is the esterase-sensitive C-5 acetoxy group. Modifications at this position, such as replacing the acetoxy group with benzoyloxy and pivaloyloxy groups, have been explored in an attempt to enhance stability. wikipedia.orgresearchgate.net While these specific attempts were unsuccessful in conferring esterase resistance, they confirmed that the C-5 position is a viable point for chemical modification. wikipedia.orgresearchgate.net
Structure-activity relationship studies also indicate the importance of the lactone carbonyl for biological function. This suggests that modifications to the γ-butyrolactone ring itself must be approached with caution to avoid loss of activity. Future synthetic efforts should explore a wider array of ester replacements, including non-labile linkers, and investigate modifications at other positions of the molecule that may enhance target binding or improve pharmacokinetic properties without compromising the core pharmacophore.
Advanced Analytical Methodologies for Detection and Quantification in Complex Matrices
The advancement of this compound through the pre-clinical development pipeline is currently hampered by a lack of robust analytical methods for its detection and quantification in complex biological matrices such as plasma, serum, or tissue homogenates. While techniques like Nuclear Magnetic Resonance (NMR) and X-ray crystallography have been successfully used for the structural identification of the purified compound from fermentation extracts, these methods are not suitable for the routine quantitative analysis required for pharmacokinetic studies. longdom.org
The development of sensitive and specific assays, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS), is a critical and immediate need. Validated analytical methods are indispensable for assessing the absorption, distribution, metabolism, and excretion (ADME) profiles of this compound and any newly developed analogues. Without these tools, it is impossible to accurately evaluate metabolic stability, determine bioavailability, or establish a clear relationship between administered dose and biological response in animal models. Therefore, a primary focus of future research must be the creation and validation of these essential analytical methodologies.
Q & A
What are the primary biochemical targets of acetomycin in microbial cells, and how do these inform experimental design?
This compound disrupts microbial metabolism by targeting essential enzymatic pathways, particularly those involved in fatty acid synthesis and energy production. Studies suggest it inhibits acetyl-CoA carboxylase, a critical enzyme in lipid biosynthesis . To investigate this, researchers should design in vitro enzyme inhibition assays paired with metabolomic profiling to map affected pathways. Include controls using known inhibitors (e.g., triclosan) and validate results with genetic knockout models (e.g., E. coli ACC mutants) .
How can researchers resolve contradictions in reported antimicrobial activity data for this compound across studies?
Discrepancies in activity data often arise from variations in microbial strains, assay conditions (e.g., pH, temperature), or esterase-mediated inactivation . To address this:
Standardize protocols : Use CLSI/MICE guidelines for minimum inhibitory concentration (MIC) assays.
Include esterase inhibitors : Pre-treat samples with phenylmethylsulfonyl fluoride (PMSF) to block enzymatic degradation .
Cross-validate with structural analogs : Compare results with esterase-resistant derivatives (e.g., 5-epi-acetomycin) to isolate stability effects .
What methodologies are optimal for synthesizing this compound and its analogs in a research setting?
The total synthesis of (±)-acetomycin involves a 15-step process starting from diethyl L-tartrate, with key steps including silylene transfer reactions and stereoselective aldol condensation . Advanced approaches:
- Enantioselective synthesis : Use chiral catalysts (e.g., Evans’ oxazolidinones) to achieve >90% enantiomeric excess .
- Derivatization : Introduce fluorine or methyl groups at C-3/C-5 to enhance stability against esterases .
Table 1 : Key Synthetic Milestones
| Step | Reaction Type | Yield (%) | Reference |
|---|---|---|---|
| Aldol Condensation | Stereoselective | 65 | Uenishi et al., 1999 |
| Silylene Transfer | Enantioselective | 78 | Calad & Woerpel, 2007 |
How should researchers design experiments to evaluate this compound’s antitumor potential while minimizing off-target effects?
Early studies reported this compound’s activity against leukemia cells (IC₅₀: 2.5 µg/mL) but noted cytotoxicity in normal cells . To optimize:
Dose-response profiling : Use 3D tumor spheroid models to mimic in vivo conditions.
Selectivity screening : Pair tumor cells (e.g., HL-60) with non-malignant lines (e.g., HEK293) under identical conditions.
Mechanistic studies : Perform RNA-seq to identify apoptosis-related genes (e.g., BAX, BCL-2) and validate via CRISPR interference .
What statistical approaches are recommended for analyzing this compound’s dose-dependent effects in biological assays?
Use nonlinear regression (e.g., log-dose vs. response) to calculate EC₅₀/IC₅₀ values. For multi-variable experiments (e.g., combination therapy with cisplatin):
- ANOVA with post-hoc tests : Identify synergistic/additive effects.
- Error analysis : Report standard deviation (SD) from ≥3 replicates and use tools like GraphPad Prism for curve fitting .
Note : Avoid oversampling; power analysis (α=0.05, β=0.2) ensures statistical rigor .
How can systematic reviews or meta-analyses be structured to synthesize fragmented data on this compound’s ecological roles (e.g., termite gut symbiosis)?
Follow PRISMA guidelines:
Search strategy : Query PubMed, Web of Science with terms like “this compound AND Streptomyces AND symbiosis.”
Inclusion criteria : Prioritize studies with genomic data (e.g., biosynthetic gene clusters) and in situ activity assays .
Risk of bias assessment : Use ROBINS-I tool to evaluate confounding factors (e.g., sampling bias in termite colonies) .
What strategies mitigate this compound’s rapid inactivation by esterases in mammalian systems?
Two approaches dominate:
Prodrug design : Mask the labile ester group with pH-sensitive moieties (e.g., acetyloxyalkyl esters) .
Nanocarrier encapsulation : Use liposomes or PLGA nanoparticles to prolong circulation half-life. Recent trials achieved a 4-fold increase in bioavailability .
How should researchers address ethical and reproducibility concerns when publishing this compound-related data?
- Data transparency : Deposit raw NMR/MS spectra in repositories (e.g., Zenodo) and provide accession numbers.
- Replication protocols : Detail sterilization methods for microbial cultures and HPLC gradients for compound purity checks .
- Ethical compliance : For in vivo studies, follow ARRIVE guidelines and obtain IACUC approval .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
